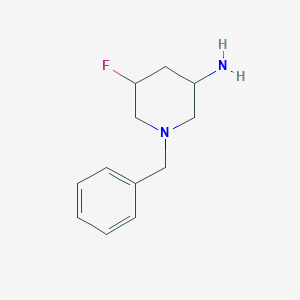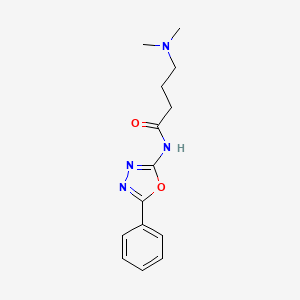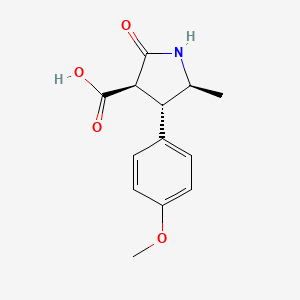![molecular formula C12H19NO4S B12934316 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3This compound features a spirocyclic scaffold, which provides a three-dimensional profile that can be advantageous in drug discovery and other chemical research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[34]octane-8-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amino groupCommon reagents used in the synthesis include tert-butyl chloroformate and various amines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions often involve the use of strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of spirocyclic libraries for drug discovery.
Biology: Potential use in the study of enzyme inhibitors due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid largely depends on its application. In drug discovery, the compound’s spirocyclic structure allows it to interact with various biological targets, such as enzymes or receptors. The Boc group can be removed to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules. The sulfur atom in the spirocyclic ring can also participate in redox reactions, potentially modulating the activity of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid: Similar structure but with different substitution patterns.
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid: Contains an oxygen atom instead of sulfur in the spirocyclic ring.
Uniqueness
2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its spirocyclic ring, which can impart distinct chemical and biological properties. This combination allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-5-12(6-13)7-18-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHRKQWMVASPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
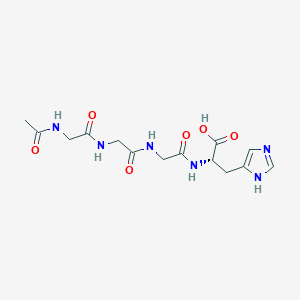
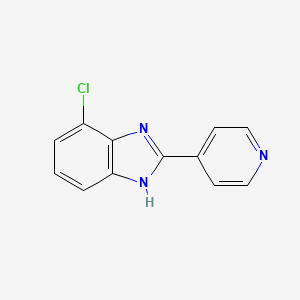
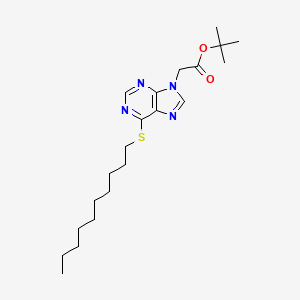
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
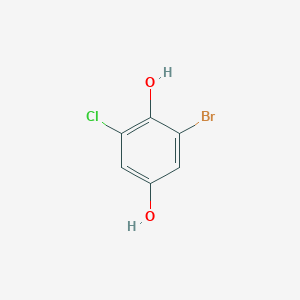
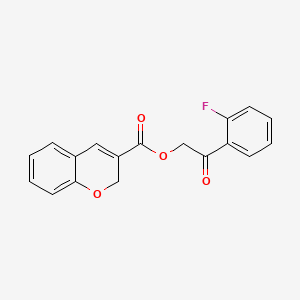

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
